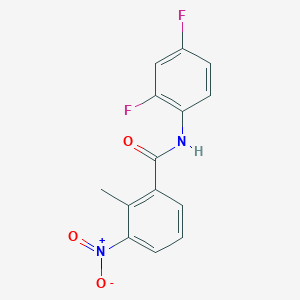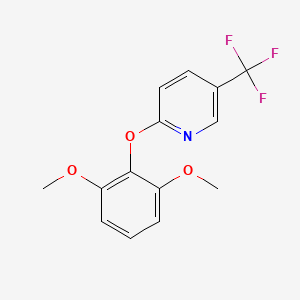![molecular formula C18H19N3O3 B5812599 N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)
N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide, commonly known as PPF, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
PPF works by inhibiting the enzyme N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide, PPF increases the levels of endocannabinoids in the brain, leading to a range of physiological effects, including pain relief, anxiety reduction, and anti-inflammatory effects.
Biochemical and Physiological Effects:
PPF has been found to have a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory effects. It has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PPF in lab experiments is its selectivity for N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide, which allows for specific targeting of the endocannabinoid system. However, PPF is a complex molecule that requires specialized synthesis techniques, which can make it difficult to produce in large quantities. Additionally, PPF has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet fully understood.
Orientations Futures
There are several potential future directions for research on PPF, including further studies on its safety and efficacy in clinical trials, exploration of its potential applications in the treatment of neurodegenerative diseases, and development of more efficient synthesis methods. Additionally, PPF may have potential applications in the treatment of other diseases such as cancer and metabolic disorders, which warrant further investigation.
Méthodes De Synthèse
PPF can be synthesized using a multistep process involving the coupling of 3-pyridylboronic acid with piperidine-1-carbonyl chloride, followed by the addition of 2-furoyl chloride and subsequent purification steps. The synthesis of PPF is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
PPF has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation. It has been found to increase endocannabinoid levels in the brain, which can lead to analgesic and anxiolytic effects. PPF has also been found to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
N-[(E)-3-oxo-3-piperidin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17(16-7-5-11-24-16)20-15(12-14-6-4-8-19-13-14)18(23)21-9-2-1-3-10-21/h4-8,11-13H,1-3,9-10H2,(H,20,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWFIMVWIJEXBA-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-oxo-3-(piperidin-1-yl)-1-(pyridin-3-yl)prop-1-en-2-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)

![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5812586.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)

![3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812619.png)


![5,7-dihydro-6H-dibenzo[c,e]azepine-6-carbaldehyde](/img/structure/B5812650.png)